2-[(2-Aminophenyl)thio]acetamide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a closely related compound, was synthesized and its structure elucidated by spectroscopic techniques. The compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds, which contribute to its stability and potential interactions (Sharma et al., 2018).
Chemical Reactions and Properties
2-[(2-Aminophenyl)thio]acetamide derivatives have been synthesized and shown to possess significant antibacterial activity. This suggests that the compound and its derivatives can undergo various chemical reactions leading to products with potential antimicrobial properties (Ramalingam et al., 2019).
Physical Properties Analysis
Detailed physical properties of 2-[(2-Aminophenyl)thio]acetamide specific derivatives were not explicitly covered in the reviewed literature. However, the physical properties can typically be inferred from molecular structure analyses, such as crystallization behavior and intermolecular interactions, which have been documented for similar compounds.
Chemical Properties Analysis
The chemical properties of 2-[(2-Aminophenyl)thio]acetamide derivatives, including their reactivity and functional group transformations, underpin their biological and pharmacological activities. For example, modifications to the acetamido group have been explored for the synthesis of anticonvulsants, highlighting the compound's capacity for functionalization and its implications in drug development (Camerman et al., 2005).
Scientific Research Applications
Antitumor Activity
- Research has shown that derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which includes structures related to 2-[(2-Aminophenyl)thio]acetamide, exhibit potential antitumor activity. Notably, compounds with benzimidazole and imidazole substituents demonstrated significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Hemolytic Activity
- A study focusing on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds have antimicrobial and hemolytic activities. Some compounds in this series, particularly 6d and 6f, showed potent activity against selected microbial species while exhibiting low toxicity (Gul et al., 2017).
Anticonvulsant Properties
- Another study examined S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, similar in structure to 2-[(2-Aminophenyl)thio]acetamide, for their anticonvulsant properties. The research demonstrated moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Antibacterial Agents
- Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds demonstrated significant antibacterial activity. These compounds are structurally related to 2-[(2-Aminophenyl)thio]acetamide and highlight its potential use in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimalarial Drug Synthesis
- A study on the chemoselective acetylation of 2-aminophenol, a compound structurally related to 2-[(2-Aminophenyl)thio]acetamide, demonstrated its importance as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Future Directions
The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .
properties
IUPAC Name |
2-(2-aminophenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIEJPSAPBNSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360708 |
Source
|
Record name | 2-[(2-aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)thio]acetamide | |
CAS RN |
90271-33-3 |
Source
|
Record name | 2-[(2-aminophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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